chemical structure and properties of 2-[2,4-Difluoro(phenylsulfonyl)anilino]acetic acid
chemical structure and properties of 2-[2,4-Difluoro(phenylsulfonyl)anilino]acetic acid
An In-depth Technical Guide to 2-[2,4-Difluoro(phenylsulfonyl)anilino]acetic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Foreword: A Note on This Guide
Molecular Identity and Structure
Nomenclature and Identifiers
The compound is systematically named according to IUPAC conventions, reflecting its core components: an acetic acid moiety N-substituted with both a 2,4-difluorophenyl group and a phenylsulfonyl group.
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Systematic IUPAC Name: 2-((2,4-difluorophenyl)(phenylsulfonyl)amino)acetic acid
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Common Synonyms: N-(2,4-difluorophenyl)-N-(phenylsulfonyl)glycine
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Molecular Formula: C₁₄H₁₁F₂NO₄S
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Molecular Weight: 343.31 g/mol
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CAS Number: Not assigned or publicly available.
Chemical Structure
The molecule's architecture is defined by a central nitrogen atom covalently bonded to three distinct functional groups: a carboxymethyl group, a 2,4-difluorophenyl ring, and a phenylsulfonyl moiety.
(Image: 2D structure of N-(2,4-difluorophenyl)-N-(phenylsulfonyl)glycine)
Physicochemical Properties (Predicted)
The physical and chemical properties of this molecule are predicted based on its structure and data from analogous compounds. These values provide a baseline for experimental design, such as selecting appropriate solvent systems for reactions, purification, and analytical characterization.
| Property | Predicted Value | Rationale / Comparative Compound |
| Physical State | White to off-white crystalline solid | Based on similar N-sulfonylated amino acids and diarylsulfonamides. |
| Melting Point (°C) | 150 - 170 | Higher than 2,4-Difluorophenylacetic acid (115-118 °C) due to increased molecular weight and intermolecular forces from the sulfonyl group. |
| pKa (acidic) | 3.5 - 4.5 | The carboxylic acid proton's acidity is influenced by the strong electron-withdrawing nature of the adjacent N-sulfonyl and N-aryl groups, making it a stronger acid than acetic acid (pKa 4.76)[1]. |
| LogP (Octanol/Water) | 2.5 - 3.5 | Calculated based on the presence of two hydrophobic phenyl rings balanced by the polar sulfonyl and carboxylic acid groups. Similar in range to other complex organic acids. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol, Acetone); sparingly soluble in water. | The carboxylic acid group imparts some polarity, but the two aromatic rings limit aqueous solubility. Solubility in water is expected to increase significantly in basic conditions (pH > 6) due to deprotonation to the carboxylate salt. |
Proposed Synthesis and Experimental Workflow
The synthesis of N-(2,4-difluorophenyl)-N-(phenylsulfonyl)glycine can be logically approached via a two-step process, beginning with the synthesis of an N-arylated glycine intermediate, followed by sulfonylation. This strategy is adapted from established methods for preparing similar compounds.
Synthetic Workflow Diagram
The proposed synthetic pathway is a sequential process designed for efficiency and high yield, utilizing common and well-understood organic reactions.
Caption: Proposed two-step synthetic workflow for the target compound.
Experimental Protocol: Step-by-Step Methodology
Causality Behind Experimental Choices:
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Step 1 (N-Arylation): The use of ethyl bromoacetate provides a convenient electrophile. Sodium carbonate is chosen as a mild base to neutralize the HBr byproduct without hydrolyzing the ester. Acetonitrile is an ideal polar aprotic solvent for this type of substitution. Subsequent ester hydrolysis with lithium hydroxide is a standard, high-yield method that proceeds under mild conditions, preserving the rest of the molecule.
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Step 2 (Sulfonylation): The Schotten-Baumann reaction conditions are classic for acylating or sulfonylating amines. Pyridine acts as both a solvent and a base to quench the HCl generated, driving the reaction to completion. Dichloromethane (DCM) is used as an inert solvent.
Protocol 1: Synthesis of N-(2,4-difluorophenyl)glycine (Intermediate)
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Reaction Setup: To a round-bottom flask, add 2,4-difluoroaniline (1.0 eq), sodium carbonate (2.5 eq), and acetonitrile. Stir the suspension at room temperature.
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Addition of Reagent: Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.
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Reaction: Heat the mixture to reflux (approx. 82°C) and monitor by TLC until the starting aniline is consumed (typically 8-12 hours).
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Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude N-(2,4-difluorophenyl)glycine ethyl ester.
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Hydrolysis: Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water (3:1). Add lithium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
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Purification: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the intermediate N-(2,4-difluorophenyl)glycine.
Protocol 2: Synthesis of 2-[2,4-Difluoro(phenylsulfonyl)anilino]acetic acid (Final Product)
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Reaction Setup: Dissolve the intermediate N-(2,4-difluorophenyl)glycine (1.0 eq) in pyridine or a mixture of DCM and pyridine at 0°C (ice bath).
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Addition of Reagent: Add benzenesulfonyl chloride (1.05 eq) dropwise to the solution, maintaining the temperature at 0°C.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC for the disappearance of the starting material.
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Workup: Pour the reaction mixture into ice-cold 2M HCl. A precipitate should form. If an oil forms, extract the mixture with ethyl acetate.
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Purification: Collect the solid precipitate by filtration. If extracted, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product.
Hypothetical Biological Activity and Mechanism
Expertise & Field Insights: The structural motifs within the target molecule—specifically the diarylsulfonamide and the N-aryl acetic acid—are well-known pharmacophores in medicinal chemistry. The diarylsulfonamide framework is the hallmark of selective COX-2 inhibitors (e.g., Celecoxib), while the phenylacetic acid group is central to many non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac.
Postulated Mechanism of Action: COX-2 Inhibition
It is hypothesized that this compound could act as an anti-inflammatory agent by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.
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Causality: The bulky N-phenylsulfonyl group is analogous to the groups found in selective COX-2 inhibitors that sterically hinder binding to the narrower active site of the COX-1 isoform, while fitting into the larger, more accommodating active site of the COX-2 isoform. The acidic carboxyl group can form key hydrogen bonds and ionic interactions with arginine residues within the COX-2 active site, anchoring the molecule for effective inhibition.
Signaling Pathway Diagram
The diagram below illustrates the canonical arachidonic acid pathway and the proposed point of inhibition for the target compound.
Caption: Hypothetical inhibition of the COX-2 pathway by the title compound.
Predicted Spectroscopic Data for Structural Verification
Confirmation of the synthesized structure would rely on a combination of spectroscopic techniques. The following are the predicted key signals:
| Technique | Predicted Key Signals and Interpretation |
| ¹H NMR | - A singlet around 4.0-4.5 ppm for the -CH₂- protons of the acetic acid moiety.- A complex multiplet pattern in the aromatic region (7.0-8.0 ppm) corresponding to the 10 aromatic protons on the two phenyl rings.- A broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with D₂O. |
| ¹³C NMR | - A signal around 50-60 ppm for the -CH₂- carbon.- A signal around 170-175 ppm for the carboxylic acid carbonyl carbon (-C=O).- Multiple signals in the 110-140 ppm range for the 12 aromatic carbons, with characteristic C-F couplings visible for the difluorophenyl ring carbons. |
| ¹⁹F NMR | - Two distinct signals, likely doublets of doublets, corresponding to the two non-equivalent fluorine atoms on the difluorophenyl ring. |
| IR Spectroscopy (cm⁻¹) | - A strong, broad absorption from 2500-3300 for the O-H stretch of the carboxylic acid.- A sharp, strong absorption around 1700-1730 for the C=O stretch of the carboxylic acid.- Two strong absorptions at ~1350 and ~1160 corresponding to the asymmetric and symmetric SO₂ stretches of the sulfonyl group. |
| Mass Spec (ESI-) | - A prominent [M-H]⁻ ion at m/z 342.0, corresponding to the deprotonated molecule. |
References
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Procter, D. J., et al. (2014). Synthesis of α‑Substituted Vinylsulfonium Salts and Their Application as Annulation Reagents. Organic Letters. Retrieved from [Link]
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Intra- and inter-molecular interactions in choline-based ionic liquids studied by 1D and 2D NMR. (2019). ResearchGate. Retrieved from [Link]
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Acetic acid, 2-[[(4-fluorophenyl)sulfonyl]methylamino]-. (n.d.). SpectraBase. Retrieved from [Link]
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